1-[2-(Aminomethyl)-1-benzylazetidin-2-yl]methanamine
Description
Properties
Molecular Formula |
C12H19N3 |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
[2-(aminomethyl)-1-benzylazetidin-2-yl]methanamine |
InChI |
InChI=1S/C12H19N3/c13-9-12(10-14)6-7-15(12)8-11-4-2-1-3-5-11/h1-5H,6-10,13-14H2 |
InChI Key |
NKDUXCHQVLBPKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1(CN)CN)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[2-(Aminomethyl)-1-benzylazetidin-2-yl]methanamine typically involves multiple steps, starting with the formation of the azetidine ring. One common method involves the reaction of benzylamine with a suitable azetidine precursor under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[2-(Aminomethyl)-1-benzylazetidin-2-yl]methanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of substituted derivatives. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.
Scientific Research Applications
While the exact compound "1-[2-(Aminomethyl)-1-benzylazetidin-2-yl]methanamine" is mentioned in the search results , detailed applications, comprehensive data tables, and well-documented case studies are not available. However, a closely related compound, (1-Benzylazetidin-2-yl)methanamine, is discussed and can provide insight into potential applications .
(1-Benzylazetidin-2-yl)methanamine is a valuable compound in pharmaceutical research, known for its role in synthesizing bioactive molecules and developing novel drugs . It is widely utilized in research focused on pharmaceutical development, neuroscience, chemical synthesis, biochemical applications, and drug design .
Applications of (1-Benzylazetidin-2-yl)methanamine:
- Pharmaceutical Development: This compound serves as a building block in the synthesis of various pharmaceuticals, particularly in creating novel drugs that target specific receptors in the body .
- Neuroscience Research: It is used in studies investigating neurotransmitter systems, helping researchers understand brain function and develop treatments for neurological disorders .
- Chemical Synthesis: The compound is valuable in organic synthesis, allowing chemists to create complex molecules efficiently, which can lead to advancements in material science .
- Biochemical Applications: It plays a role in the development of biochemical assays, aiding in the detection and quantification of biomolecules in various samples .
- Drug Design: The unique structure of this compound enables medicinal chemists to explore new drug candidates with improved efficacy and reduced side effects compared to existing medications .
Mechanism of Action
The mechanism of action of 1-[2-(Aminomethyl)-1-benzylazetidin-2-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional analogs, highlighting differences in heterocyclic cores, substituents, and applications:
Structural and Functional Differences
Core Heterocycle :
- The azetidine in the target compound provides a smaller, more strained ring compared to five-membered imidazole or pyridine derivatives. This may enhance binding specificity in biological targets due to restricted conformational flexibility .
- Imidazole and benzimidazole derivatives (e.g., ) are prevalent in medicinal chemistry due to their ability to participate in hydrogen bonding and π-π interactions.
- Fluorinated analogs like (5-Fluoropyridin-2-yl)methanamine exhibit enhanced metabolic stability and electron-withdrawing effects, which are advantageous in drug design .
Synthetic Routes :
- The target compound is synthesized via carboxamide reduction, whereas imidazole derivatives often utilize condensation reactions (e.g., coupling imidazole-2-carboxylic acids with amines) .
Q & A
Q. What are the established synthetic routes for 1-[2-(aminomethyl)-1-benzylazetidin-2-yl]methanamine, and how do reaction conditions influence yield and purity?
- Methodological Answer : A common route involves reductive amination of 1-benzylazetidine-2-carboxamide using lithium aluminum hydride (LiAlH₄) under inert conditions, yielding the target compound with ~70% purity . Alternative methods include catalytic hydrogenation of azetidine precursors (e.g., 1-benzylazetidin-2-yl nitrile) using palladium on carbon (Pd/C) in methanol, achieving higher yields (85–90%) but requiring careful control of hydrogen pressure (1–3 atm) . Key factors affecting purity:
- Temperature : Excess heat (>80°C) may degrade the azetidine ring.
- Solvent : Polar aprotic solvents (e.g., DMF) improve solubility but complicate purification.
- Catalyst loading : Overuse of Pd/C can lead to over-reduction.
Table 1 : Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Challenges | Reference |
|---|---|---|---|---|
| Reductive amination | 70 | 85 | Byproduct formation | |
| Catalytic hydrogenation | 85–90 | 92 | Catalyst recovery |
Q. Which spectroscopic techniques are optimal for characterizing 1-[2-(aminomethyl)-1-benzylazetidin-2-yl]methanamine?
- Methodological Answer :
- ¹H/¹³C NMR : The azetidine ring protons resonate at δ 3.1–3.5 ppm (¹H), while the benzyl group appears as a multiplet at δ 7.2–7.4 ppm. The aminomethyl group shows broad singlet(s) at δ 1.8–2.2 ppm .
- IR Spectroscopy : N-H stretching (3300–3500 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) confirm amine functionality .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass (C₁₂H₁₉N₃) = 205.1575 g/mol; deviations >5 ppm indicate impurities .
Advanced Research Questions
Q. How does 1-[2-(aminomethyl)-1-benzylazetidin-2-yl]methanamine interact with serotonin 5-HT₁A receptors, and what mechanistic insights exist?
- Methodological Answer : The compound acts as a biased agonist at 5-HT₁A receptors, preferentially activating ERK1/2 phosphorylation over β-arrestin recruitment. In vitro assays show:
- Binding Affinity : Kᵢ = 2.3 nM (5-HT₁A), with >1000-fold selectivity over α₁, D₂, and H₁ receptors .
- Functional Selectivity : EC₅₀ = 12 nM for ERK1/2 activation vs. EC₅₀ = 480 nM for cAMP inhibition .
Mechanism : The benzylazetidine moiety stabilizes receptor conformations favoring G-protein coupling over β-arrestin pathways. Molecular dynamics simulations suggest hydrophobic interactions with transmembrane helix 5 (TM5) are critical .
Q. What strategies resolve contradictions in reported pharmacokinetic (PK) data for this compound?
- Methodological Answer : Discrepancies in metabolic stability (e.g., hepatic microsomal half-life = 45 min vs. 120 min) arise from assay conditions:
- Microsome Source : Rat vs. human liver microsomes exhibit CYP450 isoform variability.
- Incubation pH : Optimal activity at pH 7.4; deviations alter CYP3A4-mediated oxidation .
Resolution : Standardize protocols using human hepatocytes and LC-MS/MS quantification. Adjust for plasma protein binding (PPB = 89%) to calculate unbound drug concentrations .
Q. How does structural modification of the azetidine ring influence biological activity?
- Methodological Answer : Substituents at the azetidine 2-position modulate potency and selectivity:
- Aminomethyl Group : Essential for 5-HT₁A binding; replacement with hydroxyl reduces affinity 100-fold .
- Benzyl Substitution : Fluorination at the para position (e.g., 4-fluoro-benzyl) enhances blood-brain barrier permeability (logP = 2.1 vs. 1.8 for unsubstituted) .
Table 2 : Structure-Activity Relationships (SAR)
| Modification | 5-HT₁A Kᵢ (nM) | ERK1/2 EC₅₀ (nM) | Selectivity (vs. D₂) |
|---|---|---|---|
| Parent compound | 2.3 | 12 | >1000 |
| 4-Fluoro-benzyl | 1.8 | 8 | >1000 |
| Azetidine → Piperidine | 45 | 220 | 50 |
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the compound’s solubility in aqueous vs. lipid media?
- Methodological Answer : Solubility varies with pH due to the compound’s pKₐ (9.2). In acidic buffers (pH 3.0), protonation of the amine increases aqueous solubility (42 mg/mL), while neutral conditions (pH 7.4) favor lipid partitioning (logD = 1.8) . Contradictions arise from unstated pH conditions in early studies.
Experimental Design Recommendations
- Synthesis : Prioritize catalytic hydrogenation for scalability, but include chelating agents (e.g., EDTA) to mitigate metal impurities .
- Biological Assays : Use ERK1/2 phosphorylation as a primary endpoint for 5-HT₁A activity; validate with β-arrestin recruitment assays to confirm bias .
- PK Studies : Incorporate physiologically based pharmacokinetic (PBPK) modeling to account for PPB and tissue distribution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
